molecular formula C17H19NO3 B5399820 N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B5399820
M. Wt: 285.34 g/mol
InChI Key: QGKVOXAQQNSPPK-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide, also known as MMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMPA is a derivative of acetanilide and belongs to the class of organic compounds known as anilides.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models. It has also been shown to exhibit antipyretic effects, which means it can reduce fever. N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory studies. N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has also been shown to exhibit potent analgesic and anti-inflammatory effects, which makes it a promising drug candidate for the treatment of various diseases. However, one of the limitations of N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide and its potential side effects.

Future Directions

There are several future directions for the study of N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer. N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has been shown to exhibit cytotoxic effects in cancer cells, and further studies are needed to determine its efficacy in vivo. Another potential direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Finally, more studies are needed to fully understand the mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide and its potential side effects, which will be critical for its development as a safe and effective drug candidate.

Synthesis Methods

N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide can be synthesized via the reaction of 4-methoxy-2-methylbenzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then converted to N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide using acetic anhydride and acetic acid. The synthesis of N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is relatively simple and can be performed using standard laboratory equipment.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. In pharmacology, N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models. In material science, N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-10-14(20-2)8-9-15(12)18-17(19)11-13-6-4-5-7-16(13)21-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKVOXAQQNSPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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